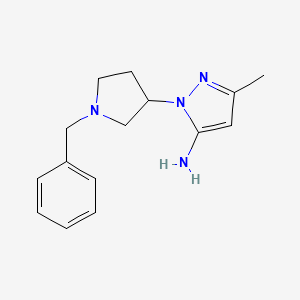
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine, also known as MSMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylpyridines, which are known for their ability to inhibit certain enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer and neurological disorders.
Biochemical and Physiological Effects
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to have both biochemical and physiological effects in the body. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising drug candidate. However, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, it has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine. One area of research could be to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another area of research could be to optimize the synthesis method of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine to improve its yield and purity. Additionally, further studies are needed to investigate the toxicity and safety profile of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
Métodos De Síntesis
The synthesis of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the reaction of 2-methylsulfonylpyridine with 3-methoxyazetidine-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine as a white solid, which can be purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
Aplicaciones Científicas De Investigación
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors involved in these diseases, making it a promising drug candidate.
Propiedades
IUPAC Name |
5-(3-methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-17-8-6-12(7-8)19(15,16)9-3-4-10(11-5-9)18(2,13)14/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKHHMGSABVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)
![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)
![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)
![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)
